molecular formula C13H22Cl2N2O2 B1452090 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride CAS No. 1208925-71-6

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1452090
CAS RN: 1208925-71-6
M. Wt: 309.2 g/mol
InChI Key: VVVAWSSKDRXIGX-UHFFFAOYSA-N
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Description

4-Methoxyphenethylamine is an organic compound used as a building block in the synthesis of other organic compounds . It has a linear formula of CH3OC6H4CH2CH2NH2 .


Synthesis Analysis

4-Methoxyphenethylamine can be used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenethylamine is represented by the SMILES string COc1ccc(CCN)cc1 . Its InChI is 1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 .


Chemical Reactions Analysis

4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .


Physical And Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid with a refractive index of 1.538 (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.) and 254-256 °C . The density of this compound is 1.031 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives incorporating the morpholine component have been synthesized and screened for their antimicrobial activities. These derivatives, including those with morpholine as an amine component, have shown good to moderate activities against various microorganisms, highlighting the potential of the compound in the development of new antimicrobial agents (Bektaş et al., 2007).

Kinetic and Mechanism Studies

Research has also delved into the kinetics and mechanisms of reactions involving similar phenyl and morpholine structures. The study of such reactions provides insights into the chemical behavior and potential applications of the compound in various synthetic pathways, including those leading to bioactive molecules (Castro et al., 2001).

Key Intermediate for Aprepitant Synthesis

This compound serves as a key intermediate in the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. The detailed synthetic route demonstrates the compound's significance in pharmaceutical synthesis, showcasing its role in producing clinically important drugs (Zhang Fuli, 2012).

Mannich Base Synthesis

An efficient microwave-assisted synthetic route toward Mannich bases using morpholine and related components has been developed. This method provides a novel alternative for the synthesis of Mannich bases, which are important in various fields of chemistry and pharmacology (Aljohani et al., 2019).

Antiproliferative Activity

The compound has also been explored for its antiproliferative activity against cancer cell lines. Synthesis of molecules incorporating the morpholine and methoxyphenyl components has led to compounds with significant inhibitory activity, highlighting the potential for cancer therapy applications (Lu et al., 2021).

Safety and Hazards

4-Methoxyphenethylamine is classified as a dangerous substance. It has a GHS05 pictogram and a signal word "Danger" . The hazard statement is H314 . The precautionary statements are P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 .

Future Directions

As a versatile building block, 4-Methoxyphenethylamine has potential applications in the synthesis of a variety of organic compounds. Its use in the synthesis of organopolyphosphazenes and polymers for the immobilization of nitrogenated bases and oligonucleotides suggests potential applications in materials science and biotechnology .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-morpholin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)13(14)10-15-6-8-17-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVAWSSKDRXIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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